molecular formula C14H12N4OS2 B11668756 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11668756
M. Wt: 316.4 g/mol
InChI Key: OHKQORGREDOYMH-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a thiophene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, showing effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus .
  • Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent . The mechanism of action may involve the induction of apoptosis in cancer cells.
  • Antitubercular Activity : Some derivatives related to this compound have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models .

Applications in Pharmaceuticals

The applications of this compound span several areas within pharmaceuticals:

  • Drug Development : Due to its diverse biological activities, this compound serves as a lead for developing new antimicrobial and anticancer drugs.
  • Combination Therapies : Its potential synergistic effects with existing antibiotics and chemotherapeutics make it a candidate for combination therapies aimed at overcoming drug resistance.
  • Targeted Drug Delivery Systems : Research is ongoing into formulating this compound within nanoparticles or other delivery systems to enhance bioavailability and target specific tissues.

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus strains, including drug-resistant variants.
Anticancer EvaluationInduced apoptosis in various cancer cell lines with low cytotoxicity on normal cells.
Antitubercular ActivityEffective against Mycobacterium tuberculosis with promising results in animal models.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The thiophene ring and hydrazide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrazide
  • Thiophene-2-carbaldehyde hydrazone
  • Benzimidazole derivatives with various substituents

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is unique due to its combination of a benzimidazole ring, a thiophene ring, and a hydrazide group

Biological Activity

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole moiety linked to a thiophene ring through a hydrazone linkage, which contributes to its pharmacological properties. The molecular formula is C14H12N4OS, indicating the presence of sulfur, nitrogen, and carbon within its structure.

Synthesis

The synthesis of this compound typically involves several key reactions, often using solvents like ethanol or dimethylformamide. Catalytic agents may be employed to enhance yields and reaction rates. The general synthetic pathway includes:

  • Formation of Benzimidazole Derivative : Starting from appropriate benzimidazole precursors.
  • Thiophene Attachment : Reaction with thiophene derivatives to form the thiophene linkage.
  • Hydrazone Formation : Condensation reaction with acetohydrazide to yield the final product.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures display significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been tested for its antibacterial and antifungal activities, showing promising results against certain pathogens.

Antitumor Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit potent antitumor activity. For instance, studies have reported IC50 values ranging from 4 to 17 μM against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

CompoundCell LineIC50 (μM)
5aA5494
5dHCT11617

These compounds were compared with standard chemotherapeutics like 5-Fluorouracil (5-FU) and SU11248, showcasing their potential as effective anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of related benzimidazole derivatives was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria. Notably, compounds showed higher activity against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Case Studies

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on human lung cancer cells using both 2D and 3D culture systems. The results indicated that certain derivatives displayed significantly higher efficacy in 2D cultures compared to 3D models, highlighting the importance of cellular context in assessing drug efficacy .

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4OS2/c19-13(18-15-8-10-4-3-7-20-10)9-21-14-16-11-5-1-2-6-12(11)17-14/h1-8H,9H2,(H,16,17)(H,18,19)/b15-8+

InChI Key

OHKQORGREDOYMH-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.